2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 166671-26-7
VCID: VC20900469
InChI: InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3
SMILES: CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 166671-26-7

Cat. No.: VC20900469

Molecular Formula: C15H13N3O2

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile - 166671-26-7

Specification

CAS No. 166671-26-7
Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
IUPAC Name 2-(2-hydroxyethyl)-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3
Standard InChI Key FNCJHHFYZDSIAK-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO
Canonical SMILES CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator